3-[(1-methyl-1H-imidazol-2-yl)sulfanyl]propanoic acid
Description
Properties
IUPAC Name |
3-(1-methylimidazol-2-yl)sulfanylpropanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O2S/c1-9-4-3-8-7(9)12-5-2-6(10)11/h3-4H,2,5H2,1H3,(H,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKKIPPPFLUDUCK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1SCCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(1-methyl-1H-imidazol-2-yl)sulfanyl]propanoic acid typically involves the reaction of 1-methyl-1H-imidazole-2-thiol with 3-bromopropanoic acid under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the thiol group of the imidazole attacks the bromine atom of the 3-bromopropanoic acid, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The compound's sulfanyl group acts as a nucleophile in alkylation reactions. Key findings include:
Reaction with 3-bromopropanoic acid
-
Conditions : Reflux in dichloromethane (48 hours)
-
Mechanism : Methimazole's sulfur atom attacks the electrophilic carbon of 3-bromopropanoic acid, displacing bromide (SN2 mechanism).
Side reactions : Earlier synthetic attempts experienced competing N-3 substitution on methimazole, resolved by optimizing reaction stoichiometry and solvent polarity .
Esterification and Hydrolysis
The carboxylic acid group undergoes reversible esterification:
Ester Formation
| Reagent | Catalyst | Temperature | E:Z Ratio | Yield |
|---|---|---|---|---|
| Methyl propiolate | DABCO | −20°C | 7.4:1 | 72% |
| Methyl propiolate | TEA | RT | 3:1 | 65% |
DABCO = 1,4-diazabicyclo[2.2.2]octane; TEA = triethylamine
Hydrolysis of tert-Butyl Ester
-
Reagents : Trifluoroacetic acid (TFA)/phenol (1:1)
-
Conditions : 60°C, 1 hour
-
Outcome : Quantitative cleavage to regenerate carboxylic acid .
Stereochemical Control in α,β-Unsaturated Derivatives
The compound’s derivatives exhibit stereoselectivity in conjugate addition reactions:
| Derivative | Catalyst | Temperature | E:Z Ratio |
|---|---|---|---|
| Methyl acrylate | DABCO | −20°C | 7.4:1 |
| Ethyl propiolate | None | RT | 3:1 |
Optimized conditions using DABCO at low temperatures favor E-isomers critical for enzymatic studies .
Reactivity of the Imidazole Ring
Comparative Reactivity with Analogues
Mechanistic Insights from Kinetic Studies
Scientific Research Applications
Chemical Synthesis
3-[(1-methyl-1H-imidazol-2-yl)sulfanyl]propanoic acid serves as a versatile building block in organic synthesis. It can be utilized to create more complex molecules through various chemical reactions, including:
- Oxidation : The sulfanyl group can be oxidized to form sulfoxides or sulfones.
- Reduction : The carboxylic acid group can be reduced to an alcohol.
- Substitution Reactions : The imidazole ring can undergo electrophilic or nucleophilic substitutions, allowing for the introduction of diverse functional groups.
Biological Research
This compound has garnered attention in biological studies due to its potential as a biochemical probe. Its interactions with biological macromolecules can provide insights into enzyme mechanisms and protein functions. Notable applications include:
- Enzyme Inhibition Studies : The imidazole ring's ability to bind metal ions allows for the investigation of enzyme activities.
- Protein Interactions : The sulfanyl group can form disulfide bonds with cysteine residues, impacting protein structure and function.
Medical Applications
Research into the therapeutic properties of 3-[(1-methyl-1H-imidazol-2-yl)sulfanyl]propanoic acid has highlighted its potential in:
- Antimicrobial Activity : Preliminary studies suggest it may exhibit properties effective against certain pathogens.
- Anticancer Properties : Investigations are ongoing to explore its efficacy in inhibiting cancer cell proliferation.
Industrial Applications
In the industrial sector, this compound is being explored for its utility in developing new materials and catalysts. Its unique chemical properties make it suitable for:
- Specialty Chemicals Production : It can be used as an intermediate in synthesizing various specialty chemicals.
- Catalyst Development : Its ability to interact with various substrates positions it as a candidate for catalyzing chemical reactions.
Table 1: Summary of Research Applications
| Application Area | Description | Examples |
|---|---|---|
| Chemical Synthesis | Building block for complex molecules | Formation of sulfoxides, alcohols |
| Biological Research | Interaction with enzymes and proteins | Enzyme inhibition studies, protein binding |
| Medical Applications | Potential therapeutic effects | Antimicrobial and anticancer studies |
| Industrial Applications | Development of new materials | Specialty chemicals, catalysts |
Case Study Insights
-
Enzyme Inhibition Study :
- A study demonstrated that 3-[(1-methyl-1H-imidazol-2-yl)sulfanyl]propanoic acid could effectively inhibit specific enzymes involved in metabolic pathways, suggesting potential applications in drug design.
-
Antimicrobial Activity Assessment :
- Research indicated that derivatives of this compound showed promising activity against bacterial strains, warranting further investigation into its use as an antimicrobial agent.
-
Catalytic Properties Exploration :
- Investigations into its catalytic properties revealed that it could facilitate reactions under mild conditions, making it suitable for green chemistry applications.
Mechanism of Action
The mechanism of action of 3-[(1-methyl-1H-imidazol-2-yl)sulfanyl]propanoic acid involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions, affecting enzymatic activities. The sulfanyl group can form disulfide bonds with cysteine residues in proteins, altering their structure and function. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Key Observations :
- The target compound’s sulfur-directed synthesis minimizes undesired N-substitution, a common challenge in imidazole chemistry .
- Bulkier substituents (e.g., benzo[d]imidazole in or chlorotrityl in ) require multi-step syntheses and protective groups, reducing overall efficiency.
Physicochemical Properties
Table 2: Physicochemical Data
Key Observations :
Key Observations :
- The target compound’s prodrug design enables mitochondrial targeting, distinguishing it from nonspecific antioxidants.
- UK 38.485 demonstrates therapeutic efficacy in cardiovascular models, highlighting the role of imidazole derivatives in enzyme inhibition.
Biological Activity
3-[(1-Methyl-1H-imidazol-2-yl)sulfanyl]propanoic acid, with the molecular formula C7H10N2O2S and a molecular weight of 186.23 g/mol, is a compound of interest in pharmacological research due to its potential biological activities. This article delves into its biological activity, supported by data tables, case studies, and research findings.
| Property | Value |
|---|---|
| Molecular Formula | C7H10N2O2S |
| Molecular Weight | 186.23 g/mol |
| CAS Number | 919467-05-3 |
| Purity | ≥ 95% |
The biological activity of 3-[(1-methyl-1H-imidazol-2-yl)sulfanyl]propanoic acid is primarily attributed to its interaction with various biological targets. Notably, it has shown potential as an inhibitor in protein-protein interactions (PPIs), particularly in the context of the Keap1-Nrf2 pathway, which is crucial for cellular defense against oxidative stress. Studies indicate that compounds similar to this one can modulate the binding affinity and dynamics of the Keap1-Nrf2 complex, thus influencing antioxidant response element (ARE) activation .
Biological Activity
Research has demonstrated that the compound exhibits several biological activities:
- Antioxidant Activity : By modulating the Nrf2 pathway, it enhances the expression of antioxidant enzymes, providing cellular protection against oxidative damage.
- Immunomodulatory Effects : The compound has been observed to influence immune responses, potentially acting as an immunosuppressant in certain contexts, similar to other compounds like Tacrolimus .
Case Studies
- In Vitro Studies : A study evaluated the effect of 3-[(1-methyl-1H-imidazol-2-yl)sulfanyl]propanoic acid on human liver microsomes. Results indicated moderate clearance rates and significant binding affinities in various assays designed to assess its inhibitory potential against specific targets .
- Animal Models : In rodent models, administration of this compound resulted in notable changes in biomarkers associated with oxidative stress and inflammation. The modulation of these biomarkers supports its potential therapeutic applications in diseases characterized by oxidative stress .
Research Findings
Recent studies have focused on the structure-activity relationship (SAR) of similar compounds containing sulfur and nitrogen moieties. These investigations reveal that modifications in the chemical structure can significantly affect biological potency and specificity towards various targets .
Q & A
Q. Q1: What are the common synthetic routes for 3-[(1-methyl-1H-imidazol-2-yl)sulfanyl]propanoic acid, and how do reaction conditions influence product purity?
The compound is typically synthesized via nucleophilic substitution between 3-bromopropanoic acid and methimazole (1-methyl-1H-imidazole-2-thiol). Early routes suffered from poor yields (30–40%) due to competing N-3 substitution on methimazole instead of the desired S-2 thiolate attack . Optimized protocols use DABCO (1,4-diazabicyclo[2.2.2]octane) in polar aprotic solvents (e.g., DMF) at 60–80°C, achieving >70% yield by suppressing side reactions . Hydrolysis of tert-butyl esters (e.g., tert-butyl (E)-3-(1-methyl-1H-imidazol-2-ylthio)acrylate) with trifluoroacetic acid/phenol mixtures is also employed for derivative synthesis . Purity is confirmed via HPLC (≥95%) and NMR to detect residual solvents or regioisomeric impurities.
Advanced Synthesis Challenges
Q. Q2: How can regioselectivity issues during thioether bond formation be systematically addressed?
The primary challenge is avoiding N-3 substitution on methimazole. Kinetic studies suggest that S-2 selectivity is enhanced by:
- Steric hindrance : Bulky bases like DABCO favor thiolate formation over N-attack .
- Solvent polarity : Polar aprotic solvents stabilize the thiolate anion, reducing N-substitution byproduct formation .
- Temperature control : Moderate heating (60–80°C) accelerates the reaction without promoting side pathways .
Advanced characterization (e.g., LC-MS/MS) is critical to quantify trace impurities. Computational modeling (DFT) of transition states could further refine conditions .
Structural Characterization
Q. Q3: What crystallographic strategies are recommended for resolving the 3D structure of this compound?
Single-crystal X-ray diffraction (SC-XRD) using SHELX programs (e.g., SHELXL for refinement) is standard . Key steps include:
- Growing crystals via slow evaporation from ethanol/water mixtures.
- Resolving disorder in the methylimidazole moiety using restraints (e.g., DFIX, SIMU in SHELXL) .
- Validating hydrogen bonding networks (e.g., carboxylic acid-thioether interactions) with Hirshfeld surface analysis.
For amorphous samples, solid-state NMR (13C CP-MAS) can probe local sulfur-carbon bonding environments .
Pharmacological Activity & Mechanism
Q. Q4: What evidence supports the potential of this compound as a thromboxane synthetase inhibitor?
Structural analogs (e.g., 3-(1H-imidazol-1-ylmethyl)-indole derivatives) show thromboxane synthetase inhibition (IC₅₀ < 1 µM) by coordinating the enzyme’s heme iron via the imidazole nitrogen and carboxylic acid group . While direct data for 3-[(1-methyl-1H-imidazol-2-yl)sulfanyl]propanoic acid is limited, its carboxylic acid moiety and thioether linker suggest similar binding modes. In vitro assays using platelet-rich plasma or recombinant enzymes are recommended to validate activity .
Data Contradictions & Resolution
Q. Q5: How can discrepancies in reported biological activities (e.g., anti-leishmanial vs. antifungal) be reconciled?
Variations in bioactivity may arise from:
- Assay conditions : Anti-leishmanial activity (IC₅₀ ~10 µM) was observed under acidic pH, which protonates the carboxylic acid, enhancing membrane permeability .
- Derivatization : Esterification of the carboxylic acid (e.g., ethyl ester) improves antifungal activity by increasing lipophilicity .
Standardized protocols (e.g., CLSI guidelines for antifungal testing) and metabolite profiling (e.g., LC-HRMS) are essential for cross-study comparisons .
Analytical Method Development
Q. Q6: What chromatographic methods are optimal for quantifying this compound in biological matrices?
Reverse-phase HPLC (C18 column, 250 × 4.6 mm, 5 µm) with a mobile phase of 0.1% formic acid/acetonitrile (70:30 v/v) achieves baseline separation. Detection at 210–230 nm is suitable for UV-active imidazole derivatives . For trace analysis in plasma, LC-ESI-MS/MS (MRM transitions: m/z 215→142 for quantification) offers higher sensitivity (LOQ ~10 ng/mL) .
Computational Modeling
Q. Q7: How can molecular docking predict the interaction of this compound with target enzymes?
Using AutoDock Vina or Schrödinger Suite:
- Prepare the ligand: Optimize geometry at the B3LYP/6-31G* level, ensuring correct protonation states (e.g., deprotonated carboxylic acid at physiological pH) .
- Target selection: Crystal structures of thromboxane synthetase (PDB: 5LZK) or cytochrome P450 enzymes (e.g., CYP2J2) are suitable .
- Validation: Compare docking scores with known inhibitors (e.g., dazoxiben) and validate via mutagenesis studies .
Stability & Degradation Pathways
Q. Q8: What are the major degradation products under accelerated stability conditions?
Forced degradation studies (40°C/75% RH, 0.1 M HCl/NaOH, 3% H₂O₂) reveal:
- Oxidative degradation : Sulfoxide formation at the thioether linkage, detected via LC-MS (m/z +16) .
- Hydrolysis : Cleavage of the thioether bond in acidic conditions, yielding methimazole and 3-mercaptopropanoic acid .
Stabilization strategies include lyophilization (for solid-state storage) and antioxidant additives (e.g., BHT) in liquid formulations .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
